molecular formula C12H10N6O5 B5562849 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(2-nitrobenzylidene)acetohydrazide

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(2-nitrobenzylidene)acetohydrazide

Cat. No. B5562849
M. Wt: 318.25 g/mol
InChI Key: IVQFDCJBKFYWNV-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(2-nitrobenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C12H10N6O5 and its molecular weight is 318.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(2-nitrobenzylidene)acetohydrazide is 318.07126744 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(2-nitrobenzylidene)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(2-nitrobenzylidene)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The compound and its derivatives have been investigated for their role in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For example, cyclocondensation reactions of heterocyclic carbonyl compounds have been studied for synthesizing various heterocycles, demonstrating the versatility of these reactions in creating complex structures from simpler precursors (Gucký et al., 2006).

Catalysis and Chemical Transformations

  • Research has also delved into the use of related compounds as catalysts or intermediates in chemical reactions, including solvent-free nitroaldol condensation reactions. Such studies highlight the potential of these compounds to facilitate environmentally friendly chemical processes that minimize the use of harmful solvents (Sutradhar et al., 2019).

Biological and Pharmacological Applications

  • While ensuring the exclusion of drug use, dosage, and side effects, it's notable that some derivatives of the compound have been synthesized and evaluated for their biological activities. This includes the synthesis of novel piperazine containing hydrazone derivatives with potential anticholinesterase activities, which could offer insights into the development of treatments for diseases affected by cholinesterase activity (Kaya et al., 2016).

Material Science and Nonlinear Optical Properties

  • The compound's derivatives have been explored for their nonlinear optical properties, which are critical for applications in photonics, optical data storage, and laser technologies. Studies on hydrazones, for instance, have evaluated their third-order nonlinear optical properties, underscoring the potential of such compounds in optical device applications (Naseema et al., 2010).

Environmental Applications

  • Additionally, some research has focused on the environmental applications of related compounds, including the microbial degradation of explosives. Although not directly related to the exact compound , this research area showcases the broader potential applications of related chemical structures in environmental remediation and pollution control (Hawari et al., 2000).

properties

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O5/c19-10(5-8-11(20)14-12(21)17-15-8)16-13-6-7-3-1-2-4-9(7)18(22)23/h1-4,6H,5H2,(H,16,19)(H2,14,17,20,21)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQFDCJBKFYWNV-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.